2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Description
2-{3-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a structurally complex compound featuring a hexahydro-1H-isoindole-1,3(2H)-dione core substituted with a 4-bromophenyl group via a 2-oxoethoxy linker.
Properties
IUPAC Name |
2-[3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c23-15-10-8-14(9-11-15)20(25)13-28-17-5-3-4-16(12-17)24-21(26)18-6-1-2-7-19(18)22(24)27/h3-5,8-12,18-19H,1-2,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZODDCFKCFDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on calcium carbonate (Pd/CaCO3) under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Key Synthetic Steps:
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Core Formation : The hexahydro-1H-isoindole-1,3(2H)-dione core is synthesized via cyclization of cyclohexane-1,2-dicarboxylic anhydride with ammonia or primary amines under reflux conditions .
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Side-Chain Introduction :
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The 3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl group is introduced via nucleophilic aromatic substitution. A phenol derivative reacts with 4-bromophenacyl bromide in the presence of K₂CO₃ and DMF, yielding the ethoxy-linked ketone .
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Spectral data (¹H NMR, IR, MS) confirm the structure, with characteristic signals for the imide (C=O at ~1700 cm⁻¹), bromophenyl (C-Br stretching), and ketone groups .
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Functional Group Reactivity
The compound exhibits reactivity at three key sites:
Notable Reactions:
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Hydrazone Formation :
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Cyclocondensation with Thiourea :
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Suzuki-Miyaura Coupling :
Stability and Degradation Pathways
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Hydrolytic Sensitivity : The imide ring hydrolyzes in strong acidic/basic media to dicarboxylic acids .
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Photodegradation : UV exposure induces C-Br bond cleavage, forming de-brominated byproducts .
Comparative Reactivity with Analogues
Scientific Research Applications
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the NMR spectrum provides insights into the hydrogen environments within the molecule, which can aid in understanding its reactivity and interactions with other compounds.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structural components can be modified to create new derivatives with enhanced properties or novel functionalities. Researchers have utilized this compound to develop new synthetic methodologies that expand the toolbox of organic chemists.
Pharmacological Potential
Studies have indicated that compounds similar to 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione exhibit potential anti-cancer and anti-inflammatory activities. The molecular interactions facilitated by the bromophenyl group may enhance binding affinity to biological targets such as enzymes and receptors.
Material Science
In material science, this compound is being explored for its potential use in developing advanced materials. Its unique chemical structure may contribute to the formation of polymers or composites with desirable mechanical or thermal properties.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing derivatives of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione through multi-step reactions involving cyclization processes. The resulting compounds were characterized using X-ray crystallography, revealing insights into their three-dimensional structures and stability under various conditions.
Another study investigated the anti-cancer properties of this compound in vitro. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further pharmacological exploration.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethoxy linkage and isoindoline-dione core can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Substituent Effects
*Calculated based on molecular formula.
Sulfur- and Selenium-Containing Derivatives
Sulfur/selenium substitutions alter electronic properties and bioactivity:
- 2-(3-(Methylthio)prop-1-en-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione (3a) : The methylthio group increases hydrophobicity and may enhance radical scavenging activity. Synthesized via propargyl sulfonium salt addition, confirmed by HRMS and NMR .
- Selenium analogs (e.g., 2a-II) : Selenium’s polarizability improves antioxidant capacity but complicates synthesis. Spectroscopic shifts in ^77Se-NMR (~200–300 ppm) distinguish them from sulfur analogs .
Piperazinyl and Thiazolidinone Hybrids
Functionalization with nitrogen-rich moieties impacts pharmacological profiles:
- 2-(2-(4-(2-(Isopropylthio)phenyl)piperazin-1-yl)ethyl)hexahydro-isoindole-dione hydrochloride : The piperazinyl group facilitates salt formation (HCl), improving crystallinity. The isopropylthio group enhances metabolic stability .
- 2-(4-(4-Oxothiazolidin-3-yl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Thiazolidinone incorporation confers anti-inflammatory activity, though the benzo[de]isoquinoline core differs from hexahydro-isoindole .
Brominated Analogs in Agrochemicals
4-Bromophenyl groups are common in agrochemicals for their stability and halogen bonding:
- 2-[2-(4-Bromophenyl)acryloyl]phenoxy-N,N-diphenylacetamide: Shares the 4-bromophenyl motif but lacks the isoindole-dione core. Exhibits herbicidal activity via chalcone-based synthesis .
- 2-[2-(4-Bromophenyl)-2-oxoethyl]-2-methyl-1H-indene-1,3(2H)-dione : Indene-dione core vs. isoindole-dione. Higher molecular weight (357.2) reduces solubility but improves UV stability .
Biological Activity
Overview
The compound 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound is characterized by:
- A bromophenyl group which may facilitate π-π interactions.
- An oxoethoxy linkage that can participate in hydrogen bonding.
- A hexahydro-isoindole core , contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects. Specific mechanisms include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in cancer progression or inflammatory pathways.
- Receptor modulation : It can bind to receptors influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different derivatives of similar compounds:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 3c | 1.184 ± 0.06 | High cytotoxicity against HCT-116 colorectal cancer cells |
| 3e | 3.403 ± 0.18 | Notable antiproliferative activity |
| Cabozantinib | 16.350 ± 0.86 | Reference standard for comparison |
These results indicate that derivatives related to the compound exhibit superior cytotoxic effects compared to established drugs like cabozantinib, suggesting a promising avenue for further research into its anticancer applications .
Anti-inflammatory and Antioxidant Activities
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Additionally, antioxidant assays revealed that derivatives of isoindole compounds can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Studies
- Colorectal Cancer Study : A study involving HCT-116 cells demonstrated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase, indicating a mechanism of action that disrupts cancer cell proliferation .
- Inflammation Model : In animal models of inflammation, compounds similar to 2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione showed reduced swelling and pain responses, supporting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis yield of this compound?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example:
- Factors to test : Reaction time (12–24 hrs), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.5).
- Response Variables : Yield, purity, and byproduct formation.
- Tools : Central Composite Design (CCD) or Box-Behnken models to minimize experimental runs while maximizing data robustness .
- Data Table :
| Parameter | Low Level | High Level | Optimal Value (Predicted) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Solvent (DMF:THF) | 1:1 | 3:1 | 2:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Refine H-atom positions using difference Fourier maps and constrain non-H atoms anisotropically. For example, adjust O–H distances to 0.82 Å and apply riding models for C–H bonds .
- Complementary Techniques : Pair SCXRD with powder XRD and solid-state NMR to validate phase purity and hydrogen-bonding networks.
Q. What strategies ensure accurate solubility profiling for this compound?
- Methodological Answer :
- Step 1 : Use the shake-flask method across a pH range (2–12) in buffered solutions.
- Step 2 : Quantify solubility via HPLC-UV with a calibration curve (R² > 0.99).
- Advanced Validation : Apply molecular dynamics simulations to predict solvent interactions, referencing quantum chemically derived partial charges .
Advanced Research Questions
Q. How can computational modeling guide reaction pathway elucidation for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map transition states and intermediates.
- Reaction Path Search : Apply the Anharmonic Downward Distortion Following (ADDF) method to identify low-energy pathways .
- Data Contradiction Resolution : Cross-validate computational barriers (>30 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies.
Q. What approaches mitigate data contradictions between theoretical and experimental spectral analyses?
- Methodological Answer :
- Multi-Technique Validation : Compare computed IR/Raman spectra (at the MP2/cc-pVTZ level) with experimental data. Use scaling factors (0.96–0.98) to correct harmonic approximations.
- Error Source Analysis : Quantify solvent effects (e.g., PCM models) and anharmonicity contributions using VPT2 corrections .
Q. How to design a reactor for scaled-up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Reactor Type : Opt for a continuous-flow microreactor to enhance mixing and heat transfer.
- Critical Parameters :
- Residence time distribution (RTD) to minimize side reactions.
- Shear stress control to prevent racemization (e.g., Reynolds number < 2000).
- Simulation Tools : Use COMSOL Multiphysics® for fluid dynamics modeling, referencing RDF2050112 (reaction fundamentals and reactor design) .
Q. What advanced safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer :
- In Situ Monitoring : Implement FTIR or Raman probes to detect hazardous intermediates (e.g., peroxides) in real time.
- Containment Strategies : Use double-walled reactors with inert gas purging (N₂/Ar) and emergency quenching systems (e.g., rapid cooling to −20°C) .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
